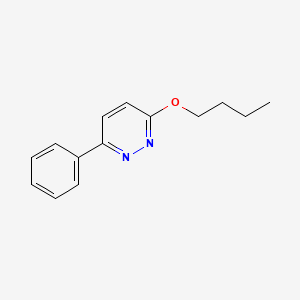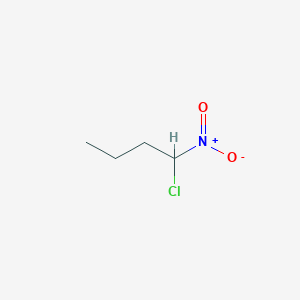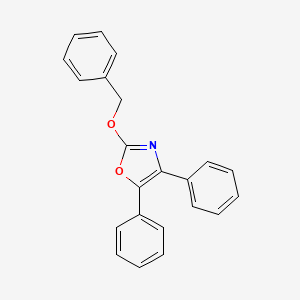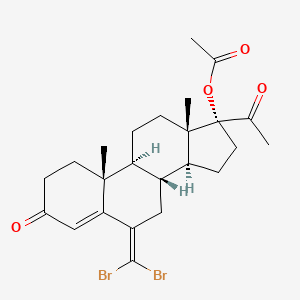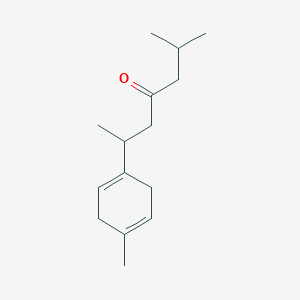
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)heptan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)heptan-4-one, also known as α-turmerone, is a naturally occurring compound found in turmeric. It is a sesquiterpene ketone with a molecular formula of C15H22O. This compound is known for its distinctive aroma and is a significant component of turmeric essential oil .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)heptan-4-one can be achieved through various synthetic routes. One common method involves the isolation from turmeric, where the compound is extracted using solvents such as ethanol or hexane. The extract is then subjected to chromatographic techniques to purify the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from turmeric. The process includes grinding turmeric rhizomes, followed by solvent extraction and purification using distillation or chromatography. This method ensures a high yield of pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)heptan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexadiene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogens and other electrophiles can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)heptan-4-one has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the formulation of fragrances and flavors due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)heptan-4-one involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: Induces apoptosis in cancer cells by modulating signaling pathways such as the NF-κB pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
β-Turmerone: Another major component of turmeric essential oil with similar chemical structure and properties.
Ar-turmerone: A sesquiterpene found in turmeric with distinct biological activities.
Uniqueness
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)heptan-4-one is unique due to its specific chemical structure, which imparts distinct aromatic properties and biological activities. Its ability to modulate multiple molecular targets makes it a valuable compound for various applications .
Propriétés
Numéro CAS |
83448-58-2 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
2-methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)heptan-4-one |
InChI |
InChI=1S/C15H24O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,8,11,13H,6-7,9-10H2,1-4H3 |
Clé InChI |
FRFQUSZMLRIVJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(=CC1)C(C)CC(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


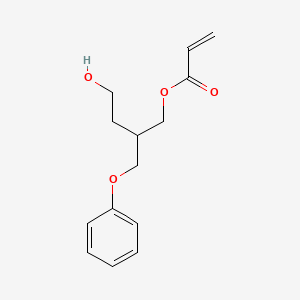

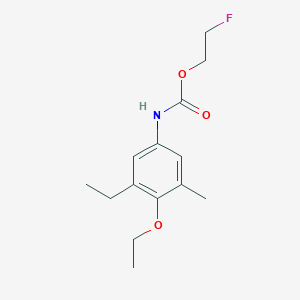
![6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B14425771.png)
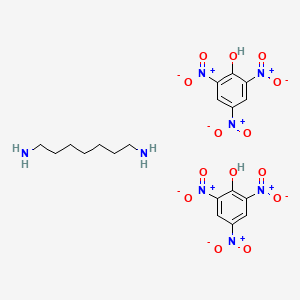
![2-Ethyl-2-methyl-4,6,6-triphenyl-1-thia-4-azaspiro[2.3]hexan-5-one](/img/structure/B14425786.png)

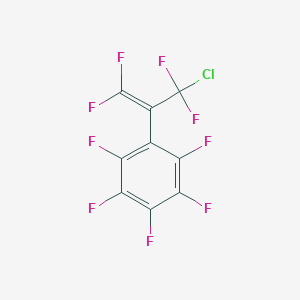

![1-Fluoro-4-phenylbicyclo[2.2.1]heptane](/img/structure/B14425805.png)
